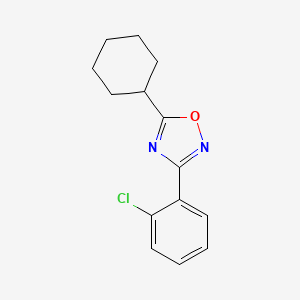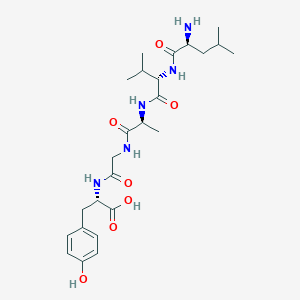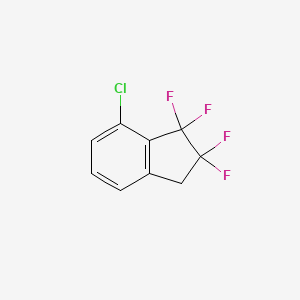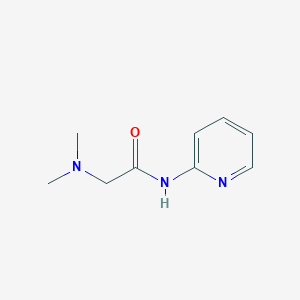
N~2~,N~2~-dimethyl-N-pyridin-2-ylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~2~-dimethyl-N-pyridin-2-ylglycinamide is an organic compound with the molecular formula C10H13N3O It is a derivative of glycinamide, where the amide nitrogen is substituted with two methyl groups and a pyridin-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~2~-dimethyl-N-pyridin-2-ylglycinamide typically involves the reaction of glycinamide with pyridine-2-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions: N2,N~2~-dimethyl-N-pyridin-2-ylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide; in solvents like chloroform or dichloromethane.
Major Products Formed:
Oxidation: N-oxides of N2,N~2~-dimethyl-N-pyridin-2-ylglycinamide.
Reduction: Amine derivatives.
Substitution: Halogenated pyridine derivatives.
Applications De Recherche Scientifique
N~2~,N~2~-dimethyl-N-pyridin-2-ylglycinamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mécanisme D'action
The mechanism of action of N2,N~2~-dimethyl-N-pyridin-2-ylglycinamide involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity. The dimethyl groups enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine: Similar in structure but with an ethane-1,2-diamine backbone.
N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine: Another derivative with a different backbone structure.
Uniqueness: N2,N~2~-dimethyl-N-pyridin-2-ylglycinamide is unique due to its glycinamide backbone, which provides distinct chemical properties and reactivity compared to other similar compounds. The presence of the pyridine ring and dimethyl groups enhances its ability to form stable complexes with metals, making it valuable in coordination chemistry and material science.
Propriétés
Numéro CAS |
112357-08-1 |
|---|---|
Formule moléculaire |
C9H13N3O |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2-(dimethylamino)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C9H13N3O/c1-12(2)7-9(13)11-8-5-3-4-6-10-8/h3-6H,7H2,1-2H3,(H,10,11,13) |
Clé InChI |
VSYOWXLVAJPMMV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(=O)NC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


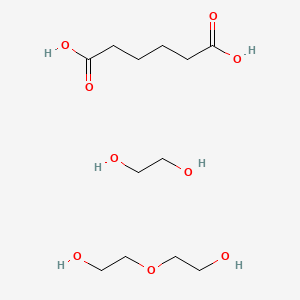
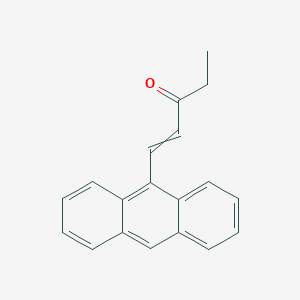
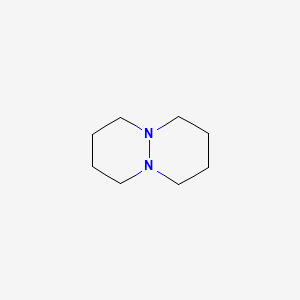
![3-[(4-Bromophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14171317.png)
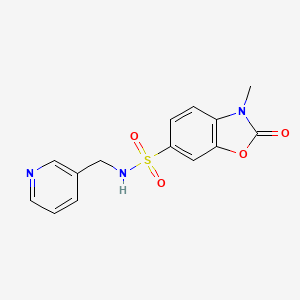
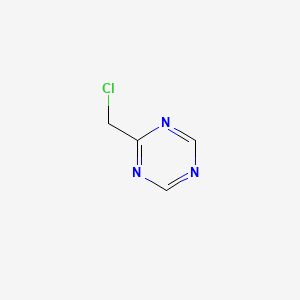
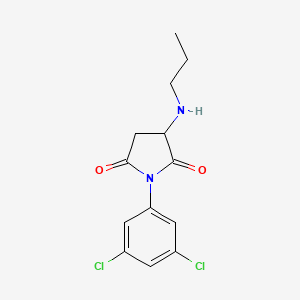
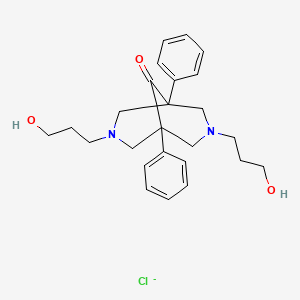
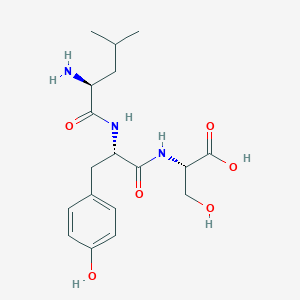
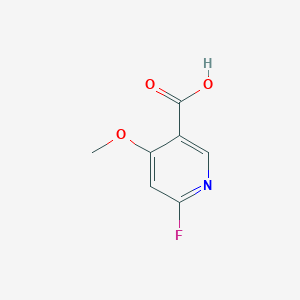
![2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene](/img/structure/B14171385.png)
